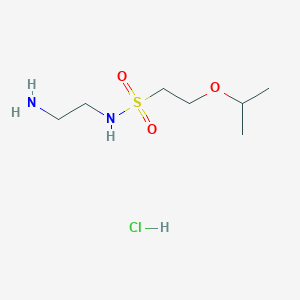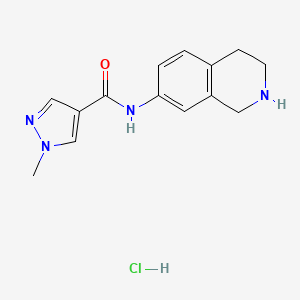![molecular formula C16H19N3O3 B7639089 3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid, also known as PPAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPAC is a nonsteroidal anti-inflammatory drug (NSAID) that has been synthesized through a series of chemical reactions.
科学的研究の応用
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid has been investigated for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the treatment of inflammation-related diseases such as arthritis. This compound has been shown to have anti-inflammatory properties that can help reduce inflammation and pain in patients suffering from arthritis.
作用機序
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a crucial role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to have analgesic, antipyretic, and antiplatelet effects. This compound has also been shown to have a low risk of gastrointestinal side effects compared to other NSAIDs.
実験室実験の利点と制限
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid has several advantages for lab experiments, including its low cost and easy availability. This compound is also relatively stable and has a long shelf life, making it suitable for long-term experiments. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research on 3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid. One area of research is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of research is the investigation of the potential applications of this compound in other fields, such as cancer research and neurology. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid is synthesized through a multi-step chemical reaction process, starting from commercially available starting materials. The synthesis method involves the reaction of 3-phenylpropanoic acid with thionyl chloride, followed by the reaction with propyl hydrazine to form 3-phenyl-3-propylhydrazinepropanoic acid. The final step involves the reaction of the intermediate product with acetic anhydride and acetic acid to form this compound.
特性
IUPAC Name |
3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-6-12-9-14(19-18-12)16(22)17-13(10-15(20)21)11-7-4-3-5-8-11/h3-5,7-9,13H,2,6,10H2,1H3,(H,17,22)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVIMPSUPLBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)
![4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7639035.png)

![N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639041.png)
![N-[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B7639042.png)
![1-[2-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639050.png)
![5-[2-(6-Methylpyridin-3-yl)ethylamino]pyridine-2-carbonitrile](/img/structure/B7639058.png)
![N,1-dimethyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrazol-4-amine](/img/structure/B7639062.png)
![N-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639079.png)
![N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
![5-[Methyl-[(1-methylbenzimidazol-2-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7639097.png)

![3-[2-(dimethylsulfamoylamino)-1-thiophen-2-ylethyl]-1H-indole](/img/structure/B7639116.png)